4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol
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Overview
Description
4-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol is a chemical compound with the molecular formula C12H20O2. It is characterized by a tetrahydropyran ring substituted with a trimethyl group and a butynol side chain.
Preparation Methods
The synthesis of 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol can be achieved through several routes. One common method involves the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol using (+)-10-camphorsulfonic acid (CSA) as a catalyst . Another approach is the lipase-mediated resolution of the racemic form of the compound, starting from dehydrolinalool . Industrial production methods often involve large-scale resolution procedures that exploit the enantioselectivity of specific lipases .
Chemical Reactions Analysis
4-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the fragrance industry for the production of flavors and scents.
Mechanism of Action
The mechanism of action of 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .
Comparison with Similar Compounds
4-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol can be compared with other similar compounds, such as:
2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: This compound shares a similar tetrahydropyran ring structure but differs in the side chain.
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: Another related compound with a different substitution pattern on the tetrahydropyran ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(13)6-9-12(4)8-5-7-11(2,3)14-12/h10,13H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJMKCVJTOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1(CCCC(O1)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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